(S)-2-Amino-5-hydroxypentanoic acid hydrochloride
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Overview
Description
(S)-2-Amino-5-hydroxypentanoic acid hydrochloride is a chiral amino acid derivative. It is an important compound in the field of organic chemistry and biochemistry due to its unique structure and properties. This compound is often used in the synthesis of peptides and proteins, and it plays a crucial role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-5-hydroxypentanoic acid hydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of 2-amino-5-oxopentanoic acid, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of a palladium or rhodium catalyst under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and purity, often involving multiple steps of purification such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-5-hydroxypentanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products include 2-amino-5-oxopentanoic acid or its derivatives.
Reduction: The major products include 2-amino-5-hydroxypentane.
Substitution: The major products include 2-amino-5-halopentanoic acid derivatives.
Scientific Research Applications
(S)-2-Amino-5-hydroxypentanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: It is used in the study of enzyme mechanisms and protein structure.
Medicine: It has potential therapeutic applications in the treatment of various diseases due to its role in biochemical pathways.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-5-hydroxypentanoic acid hydrochloride involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for enzymes involved in amino acid metabolism, and it may also interact with receptors involved in neurotransmission. The molecular targets and pathways involved include amino acid transporters and metabolic enzymes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-hydroxypentanoic acid: The non-chiral version of the compound.
2-Amino-5-oxopentanoic acid: An oxidized derivative.
2-Amino-5-halopentanoic acid: Halogenated derivatives.
Uniqueness
(S)-2-Amino-5-hydroxypentanoic acid hydrochloride is unique due to its chiral nature, which allows it to interact specifically with chiral enzymes and receptors. This specificity makes it a valuable tool in biochemical research and pharmaceutical development.
Properties
Molecular Formula |
C5H12ClNO3 |
---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
(2S)-2-amino-5-hydroxypentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H11NO3.ClH/c6-4(5(8)9)2-1-3-7;/h4,7H,1-3,6H2,(H,8,9);1H/t4-;/m0./s1 |
InChI Key |
FRKGFFPSAKHCLE-WCCKRBBISA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CO.Cl |
Canonical SMILES |
C(CC(C(=O)O)N)CO.Cl |
Origin of Product |
United States |
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